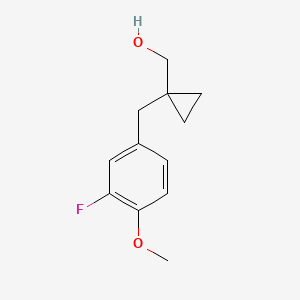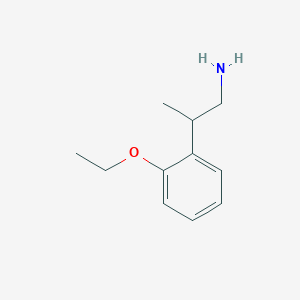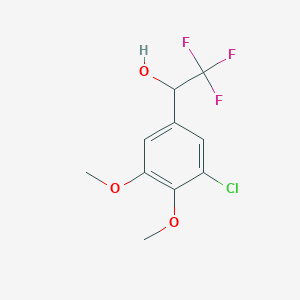
1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted aromatic ring, and two methoxy groups
準備方法
The synthesis of 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s trifluoromethyl group and aromatic ring structure play crucial roles in its binding affinity and specificity towards these targets .
類似化合物との比較
1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior and applications.
3-Chloro-4,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
特性
分子式 |
C10H10ClF3O3 |
|---|---|
分子量 |
270.63 g/mol |
IUPAC名 |
1-(3-chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H10ClF3O3/c1-16-7-4-5(9(15)10(12,13)14)3-6(11)8(7)17-2/h3-4,9,15H,1-2H3 |
InChIキー |
SALLXTOYRMNZIF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C(C(F)(F)F)O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


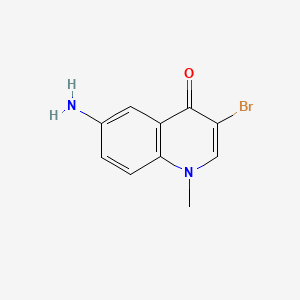
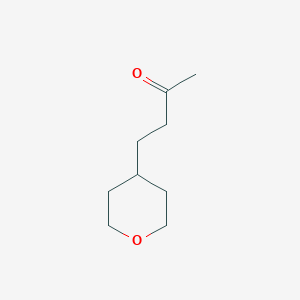

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
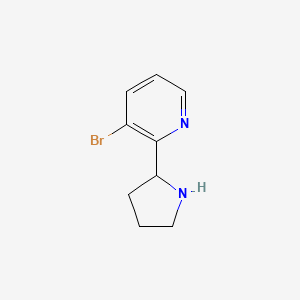
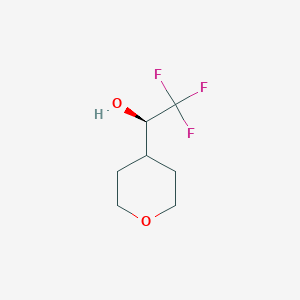
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
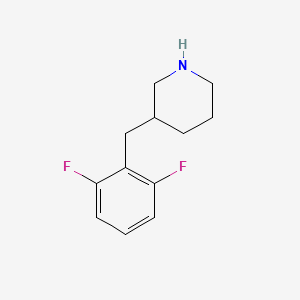
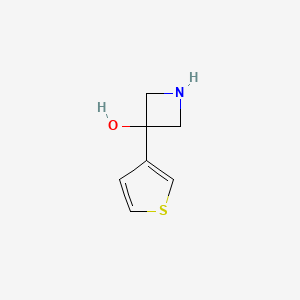
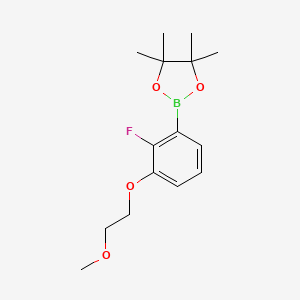
![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
